Product packaging for Butyl non-2-enoate(Cat. No.:CAS No. 98411-64-4)

Butyl non-2-enoate

Cat. No.: B14339160
CAS No.: 98411-64-4
M. Wt: 212.33 g/mol
InChI Key: HBFOVXQGANUMIF-UHFFFAOYSA-N
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Description

Contextualization of Alpha,Beta-Unsaturated Esters within Organic Chemistry

Alpha,beta-unsaturated esters are organic compounds that contain an ester functional group conjugated with a carbon-carbon double bond. fiveable.mewikipedia.org This structural arrangement, with the general form (O=CR)−Cα=Cβ−R, results in a unique electronic distribution and reactivity. wikipedia.org The conjugation of the carbonyl group with the alkene functionality makes these compounds susceptible to nucleophilic attack at the β-carbon, a mode of reactivity known as vinylogous reactivity. wikipedia.org This contrasts with the reactivity of simple esters, where nucleophilic attack primarily occurs at the carbonyl carbon.

The synthesis of α,β-unsaturated esters can be achieved through various methods, including Wittig-type reactions, Horner-Wadsworth-Emmons reactions, and aldol (B89426) condensations followed by dehydration. organic-chemistry.orgresearchgate.net More contemporary methods involve transition metal-catalyzed reactions, such as cross-metathesis and carbonylation reactions, which offer high yields and stereoselectivity. organic-chemistry.orgrsc.org These synthetic routes provide access to a wide array of α,β-unsaturated esters with diverse substitution patterns. google.com

The reactivity of α,β-unsaturated esters is a cornerstone of their importance in organic synthesis. They are versatile Michael acceptors, readily undergoing conjugate addition reactions with a variety of nucleophiles. fiveable.memasterorganicchemistry.com This reaction is fundamental for the formation of new carbon-carbon bonds. masterorganicchemistry.com Furthermore, the double bond in α,β-unsaturated esters can participate in cycloaddition reactions, such as the Diels-Alder reaction, and can be subjected to various reduction and oxidation reactions. wikipedia.orgsciforum.net The ability to selectively transform either the double bond or the ester group adds to their synthetic utility.

Significance of Butyl non-2-enoate and its Analogues in Academic Inquiry

This compound, as a specific example of an α,β-unsaturated ester, and its analogues are valuable subjects in academic research for several reasons. The study of these molecules provides deeper insights into the fundamental principles of chemical reactivity and reaction mechanisms. For instance, research on the combustion of methyl non-2-enoate has shown that the presence of the α,β-unsaturated bond can reduce ignition delay compared to its saturated and non-conjugated unsaturated counterparts. rsc.org This highlights the influence of this specific structural motif on reactivity.

Analogues of this compound, such as other esters of non-2-enoic acid and related unsaturated esters, are also of significant interest. For example, enantiomers of 2-butyl dodec-2-enoate have been identified as sex attractants for various species of insects, demonstrating the biological relevance of this class of compounds. researchgate.netresearchgate.net This has potential applications in pest management and ecological studies.

The investigation into the synthesis of these compounds drives the development of new and more efficient catalytic systems. organic-chemistry.org The pursuit of stereoselective methods to produce specific isomers (E or Z) of α,β-unsaturated esters is a continuous area of research, as the stereochemistry can significantly impact the compound's properties and biological activity. nih.gov

Overview of Current Research Trajectories Pertaining to this compound

Current research involving this compound and its analogues is multifaceted. One major trajectory focuses on their application as building blocks in organic synthesis. Their unique reactivity allows for the construction of more complex molecules, which is crucial for the development of new pharmaceuticals and materials. fiveable.me

Another significant area of research is in the field of materials science. Analogous compounds, like butyl acrylate (B77674), are important monomers in the production of polymers used in paints, adhesives, and textiles. atamanchemicals.com Research into the polymerization of α,β-unsaturated esters continues to be an active field.

Furthermore, there is ongoing investigation into the biological activities of these compounds. As mentioned, some analogues have been found to act as insect pheromones. researchgate.netresearchgate.net This opens up avenues for research in chemical ecology and the development of environmentally benign methods for pest control. The study of the interactions of these molecules with biological systems is a growing area of interest. rsc.org

Finally, computational studies are increasingly being used to understand and predict the reactivity and properties of this compound and its analogues. rsc.org These theoretical approaches complement experimental work and can guide the design of new experiments and the development of novel compounds with desired characteristics.

Interactive Data Table: Properties of this compound Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Butyl acrylateC7H12O2128.17144-145
Butyl crotonateC8H14O2142.20169-171
Butyl 2-decenoateC14H26O2226.35290-291
Butyl (2E)-2-methylbut-2-enoateC9H16O2156.22Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B14339160 Butyl non-2-enoate CAS No. 98411-64-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98411-64-4

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

butyl non-2-enoate

InChI

InChI=1S/C13H24O2/c1-3-5-7-8-9-10-11-13(14)15-12-6-4-2/h10-11H,3-9,12H2,1-2H3

InChI Key

HBFOVXQGANUMIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=O)OCCCC

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Butyl Non 2 Enoate

Established and Emerging Esterification Techniques for Enoate Synthesis

The formation of the ester linkage in butyl non-2-enoate and its analogs is a critical step in its synthesis, with several methods available to chemists. These techniques range from mild, coupling agent-mediated reactions to various catalytic approaches.

Steglich Esterification and Analogous Mild Reaction Conditions

Steglich esterification provides a mild and efficient method for the synthesis of esters, including α,β-unsaturated esters like this compound. This reaction typically employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govrsc.org The reaction proceeds under gentle conditions, which is particularly advantageous for substrates that are sensitive to heat or harsh acidic or basic environments.

The synthesis of α,β-unsaturated esters using this method can sometimes be challenging due to potential side reactions, such as isomerization of the double bond or addition to the activated ester. nih.govrsc.org For instance, in the synthesis of fluorinated maleates, which are cis-α,β-unsaturated esters, Steglich esterification was found to be a successful route where other methods failed. nih.govrsc.org The reaction conditions, such as solvent and concentration, can be optimized to minimize side products and improve yields. nih.gov

An alternative "greener" approach to esterification involves the use of carbonyldiimidazole (CDI). However, the nucleophilicity of the in-situ formed imidazole (B134444) can sometimes lead to undesired side reactions with α,β-unsaturated systems. nih.govrsc.org This has led to the preference for the DCC/DMAP system in many cases for the synthesis of these types of esters. nih.govrsc.org

Reagent SystemKey FeaturesTypical SubstratesRef
DCC/DMAPMild reaction conditions, good for sensitive substrates.Carboxylic acids and alcohols nih.govrsc.org
CDI"Greener" alternative to DCC.Carboxylic acids and alcohols nih.govrsc.org

Catalytic Approaches to Butyl Enoate Formation

Catalytic methods are widely employed for the synthesis of butyl enoates due to their efficiency and atom economy. Acid catalysts are commonly used for the direct esterification of a carboxylic acid with butanol. For example, the synthesis of butyl prop-2-enoate can be achieved by the esterification of acrylic acid with n-butanol using sulfuric acid as a catalyst. chembk.com The process typically involves heating the reactants, followed by neutralization, washing, and distillation to obtain the final product. chembk.com

Titanium oxide (TiO2) nanoparticles have been investigated as a solid acid catalyst for the esterification of levulinic acid with n-butanol to produce n-butyl levulinate, a related ester. mdpi.com This heterogeneous catalyst offers advantages in terms of reusability and ease of separation from the reaction mixture. The reaction conditions, including temperature and catalyst loading, can be optimized to achieve high yields of the desired ester. mdpi.com For instance, a good yield of n-butyl levulinate was obtained at 120 °C with an 8.6 wt.% catalyst loading over 8 hours. mdpi.com

Lipase-catalyzed esterification represents an enzymatic approach to butyl ester synthesis. For example, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been used to catalyze the synthesis of n-butyl lactate (B86563) from lactic acid and n-butanol. researchgate.net This biocatalytic method offers high selectivity under mild reaction conditions.

CatalystReactantsProduct ExampleKey FindingsRef
Sulfuric AcidAcrylic acid, n-butanolButyl prop-2-enoateStandard industrial method. chembk.com
TiO₂ NanoparticlesLevulinic acid, n-butanoln-Butyl levulinateReusable solid acid catalyst, 77.6% yield under optimal conditions. mdpi.com
Novozym 435 (Lipase)Lactic acid, n-butanoln-Butyl lactateBiocatalytic, high selectivity, mild conditions. researchgate.net

Synthetic Routes Utilizing Specific Precursors (e.g., Lauric Acid, Sec-butanol for Dodecenoate Analogues)

The synthesis of specific long-chain enoate analogues, such as sec-butyl 2-dodecenoate, has been accomplished using readily available fatty acids as precursors. In one reported synthesis, lauric acid was used as the starting material to produce 2-butyl 2-dodecenoate with sec-butanol. researchgate.netnih.govukrbiochemjournal.orgpherobase.com This particular compound has been identified as a sex attractant for certain species of moths. researchgate.netnih.govukrbiochemjournal.orgpherobase.com The synthesis demonstrates the utility of fatty acids in creating structurally diverse enoates.

Functional Group Interconversions and Alkene Modification

The double bond and the α-carbon in this compound are reactive sites that allow for a range of functional group interconversions and modifications, leading to the synthesis of diverse derivatives.

Hydroboration-Oxidation and Epoxidation of the Alkene Moiety

The alkene moiety in this compound can be functionalized through various addition reactions. Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. wikipedia.orglibretexts.org This reaction is characterized by its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.orglibretexts.org The reaction proceeds via a syn-addition of the hydroborane across the double bond, followed by oxidation with retention of stereochemistry. wikipedia.orgmasterorganicchemistry.com Applying this to this compound would be expected to yield a β-hydroxy ester. The hydroboration of alkynes followed by oxidation yields aldehydes or ketones, which proceeds through an enol intermediate. masterorganicchemistry.com

Epoxidation of the double bond in α,β-unsaturated esters like this compound can be achieved using various reagents. Nucleophilic epoxidation, often employing a hydroperoxide under basic conditions (the Weitz-Scheffer reaction), is a common method for electron-deficient alkenes. wikipedia.orgnih.gov The stereoselectivity of this reaction can be influenced by the substrate structure and reaction conditions. For example, the epoxidation of γ-hydroxy-α,β-unsaturated esters with lithium tert-butylperoxide can be highly stereoselective. acs.org The mechanism is thought to involve the conjugate addition of the peroxy anion followed by intramolecular cyclization to form the epoxide. wikipedia.orgacs.org The Juliá-Colonna epoxidation utilizes a poly-leucine catalyst to achieve asymmetric epoxidation of α,β-unsaturated ketones. wikipedia.org

ReactionReagentsExpected Product from this compoundKey FeaturesRef
Hydroboration-Oxidation1. BH₃•THF 2. H₂O₂, NaOHButyl 3-hydroxynonanoateAnti-Markovnikov, syn-addition. wikipedia.orglibretexts.org
Nucleophilic Epoxidationt-BuOOH, baseButyl 2,3-epoxynonanoateSuitable for electron-deficient alkenes. wikipedia.orgacs.org

Alkylation Reactions at the Alpha-Carbon Position

The α-carbon of esters can be alkylated by first forming an enolate with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. libretexts.orgchemistrysteps.comorganicchemistrytutor.com This SN2 reaction allows for the formation of a new carbon-carbon bond at the position alpha to the carbonyl group. libretexts.org The choice of alkyl halide is typically limited to primary and some secondary halides to avoid competing elimination reactions. chemistrysteps.comlibretexts.org

For α,β-unsaturated esters like this compound, direct α-alkylation is complicated by the potential for 1,4-conjugate addition. However, the principle of α-alkylation is a cornerstone of carbonyl chemistry. In the context of related saturated esters, the use of a strong base like LDA ensures complete and irreversible formation of the enolate, minimizing side reactions like self-condensation. chemistrysteps.comorganicchemistrytutor.com Palladium-catalyzed α-arylation of esters, including tert-butyl esters, has also been developed, expanding the scope of α-functionalization to include aryl groups. nih.govorganic-chemistry.org

ReactionReagentsProduct TypeKey ConsiderationsRef
α-Alkylation1. LDA 2. Alkyl halideα-Alkyl esterRequires a strong, non-nucleophilic base; best with primary alkyl halides. libretexts.orgchemistrysteps.comorganicchemistrytutor.comlibretexts.org
Palladium-catalyzed α-ArylationPd catalyst, base, aryl halideα-Aryl esterAllows for the introduction of aryl groups at the α-position. nih.govorganic-chemistry.org

Cyclization Strategies for Complex Molecular Architectures

The α,β-unsaturated ester functionality in this compound and its analogues serves as a powerful tool for the construction of cyclic and polycyclic systems through various intramolecular reactions. These strategies are fundamental in natural product synthesis and the creation of novel molecular scaffolds.

One prominent strategy involves the intramolecular Michael reaction. For instance, the reduction of a bis-enoate can generate an ester enolate, which subsequently undergoes an intramolecular conjugate addition to form functionalized cyclohexane (B81311) derivatives. nii.ac.jp The stereoselectivity of this cyclization can be influenced by substituents on the carbon backbone, which can create steric repulsion in the transition state, favoring the formation of one diastereomer over another. nii.ac.jp

Another powerful method is the intramolecular Baylis-Hillman reaction, which forms a C-C bond between the α-position of the activated alkene and a pendant electrophile, such as an aldehyde. arkat-usa.org This reaction can be challenging, particularly with enolizable aldehydes which may undergo side reactions. nih.gov However, protocols using phosphine (B1218219) catalysis have been developed to facilitate the cyclization of substrates containing an enoate or thioenoate onto an enolizable aldehyde, leading to the formation of cyclopentenols and cyclohexenols. nih.gov The success and yield of these reactions are often highly sensitive to the specific substrate and reaction conditions. nih.gov

Radical cyclizations also offer a pathway to complex structures. For example, a samarium(II) iodide (SmI₂) mediated ketyl radical cyclization can be employed to form highly congested quaternary carbon centers. acs.org In a synthesis of clerodane diterpenoids, a key step involved the cyclization of a dienyl ester precursor, which was initiated by a ketyl radical formation. acs.org Similarly, photolysis of certain unsaturated ester derivatives can lead to intramolecular hydrogen atom abstraction, forming biradicals that cyclize to create new carbon-nitrogen bonds. acs.org

Furthermore, transition metal-catalyzed cycloadditions represent a versatile approach. Nickel-catalyzed intramolecular [3+2] cycloadditions of substrates derived from α,β-unsaturated carbonyls and alkynes can produce complex bicyclic systems. umich.edu These reactions demonstrate the utility of the enoate structure as a three-carbon component in building intricate molecular frameworks. umich.edu

Table 1: Examples of Intramolecular Cyclization Reactions

Reaction TypeKey Reagent/CatalystCyclic Product TypeReference
Intramolecular Michael AdditionL-Selectride®Functionalized Cyclohexanes nii.ac.jp
Intramolecular Baylis-HillmanTributylphosphine (PBu₃)Cyclopentenols, Cyclohexenols nih.gov
Ketyl Radical CyclizationSamarium(II) Iodide (SmI₂)Congested Polycyclic Systems acs.org
[3+2] CycloadditionNi(COD)₂Bicyclic Systems umich.edu

Stereoselective Synthesis of this compound Enantiomers

The creation of enantiomerically pure forms of this compound and related α,β-unsaturated esters is crucial for applications where specific stereochemistry dictates biological activity or material properties. This is achieved through asymmetric catalysis or the resolution of racemic mixtures.

Chiral Catalyst Development for Enantiopure Enoate Production

Asymmetric catalysis is a highly efficient method for producing enantiopure compounds, where a small amount of a chiral catalyst can generate large quantities of a single enantiomer. rsc.org The development of such catalysts for the synthesis of chiral esters often involves the use of transition metal complexes with chiral ligands or organocatalysts.

Transition metal catalysis is a cornerstone of asymmetric synthesis. frontiersin.org Chiral ligands, such as BINAP, DuPhos, and various phosphoramidites, can be coordinated to metals like rhodium, iridium, or palladium to create a chiral environment. pnas.orgrsc.org This chiral catalyst can then differentiate between the two faces of a prochiral starting material, such as a double bond, leading to the preferential formation of one enantiomer. pnas.org For example, the asymmetric hydrogenation of α,β-unsaturated esters is a well-established method for producing chiral saturated esters. acs.org While direct asymmetric synthesis of this compound is specific, the principles are broadly applicable to enoate systems. The design of these catalysts often focuses on creating a well-defined chiral pocket around the metal's active site. rsc.org

Organocatalysis, which uses small, metal-free organic molecules, has emerged as a powerful alternative. au.dk Chiral amines, such as proline derivatives, can catalyze reactions like the Michael addition to α,β-unsaturated esters by forming chiral iminium ions, which then react enantioselectively. pnas.org N-heterocyclic carbenes (NHCs) are another class of organocatalysts that can be used in asymmetric reactions, including benzoin (B196080) and Stetter reactions, to produce chiral molecules. frontiersin.orgresearchgate.net

Table 2: Chiral Catalysts for Asymmetric Synthesis of Enoate Derivatives

Catalyst TypeExample Ligand/CatalystReaction TypeReference
Transition MetalRh-DuPhos, Ir-PHOXAsymmetric Hydrogenation rsc.orgacs.org
Transition MetalPd-BINAPAsymmetric C-C Coupling rsc.org
OrganocatalystProline DerivativesAsymmetric Michael Addition pnas.org
OrganocatalystChiral N-Heterocyclic Carbenes (NHCs)Asymmetric Stetter Reaction frontiersin.orgresearchgate.net

Enantiomeric Resolution Techniques for this compound Analogues

Resolution is a classic and industrially significant method for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers. pnas.orgau.dk This can be achieved through several techniques.

One common method is crystallization of diastereomeric salts . This involves reacting the racemic mixture, if it contains an acidic or basic functional group, with a single enantiomer of a chiral resolving agent. researchgate.net This reaction forms a pair of diastereomers, which have different physical properties (like solubility) and can be separated by crystallization. researchgate.net For esters like this compound, this would typically require prior hydrolysis to the corresponding carboxylic acid.

Chiral chromatography is another powerful resolution technique. It utilizes a chiral stationary phase (CSP) within an HPLC or GC column. ethz.ch As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute separately. ethz.ch This method allows for the direct separation of the enantiomers without chemical modification.

Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. au.dk In an ideal kinetic resolution, the chiral catalyst selectively reacts with only one enantiomer, leaving the other enantiomer unreacted and thus isolated. au.dk A significant advancement is dynamic kinetic resolution (DKR) , where the slower-reacting enantiomer is continuously racemized back to the 50:50 mixture. au.dk This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. au.dk Biocatalysts, particularly enzymes like lipases, are highly effective for the kinetic resolution of esters and alcohols through enantioselective acylation or hydrolysis. frontiersin.orgunipd.it For instance, a lipase can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol enantiomer. unipd.it

Mechanistic Organic Chemistry of Butyl Non 2 Enoate Reactivity

Enolate Chemistry and Alpha-Position Reactivity

The presence of protons on the carbon atom alpha to the carbonyl group allows for the formation of enolates, which are potent nucleophiles and key intermediates in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.combyjus.com

The formation of a specific enolate isomer (regioselectivity) from precursors of butyl non-2-enoate is crucial for controlling the outcome of subsequent reactions. When an unsymmetrical ketone is treated with a base, two different enolates can potentially form. libretexts.org The choice between the kinetic and thermodynamic enolate is governed by the reaction conditions. libretexts.orgbham.ac.uk

Kinetic Enolate: Favored by strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures. libretexts.orgbham.ac.uk These conditions promote the rapid removal of the less sterically hindered α-proton, leading to the less substituted, but more quickly formed, enolate. libretexts.org

Thermodynamic Enolate: Favored under conditions that allow for equilibrium, such as the use of a weaker base or higher temperatures. libretexts.orgbham.ac.uk This results in the formation of the more substituted and, therefore, more thermodynamically stable enolate. libretexts.org

The use of aprotic solvents is critical for maintaining the regioselectivity of the kinetic enolate, as protic solvents can facilitate equilibration to the more stable thermodynamic enolate.

Table 1: Conditions for Regioselective Enolate Formation

Enolate Type Base Temperature Solvent Key Feature
Kinetic Strong, bulky (e.g., LDA) Low (-78 °C) Aprotic (e.g., THF) Faster formation, less substituted

Data sourced from multiple chemical literature reviews. libretexts.orgbham.ac.uk

This compound, as an α,β-unsaturated ester, is an excellent Michael acceptor. It can react with a wide array of nucleophiles in a conjugate addition reaction, also known as the Michael addition. masterorganicchemistry.comwikipedia.org This reaction is fundamental for the formation of 1,5-dicarbonyl compounds and other valuable synthetic intermediates. wikipedia.org

The mechanism involves three key steps:

Enolate Formation: A base deprotonates a suitable Michael donor (e.g., a β-ketoester or malonate) to form a stabilized enolate. masterorganicchemistry.com

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of this compound. masterorganicchemistry.comwikipedia.org

Protonation: The resulting enolate intermediate is protonated to yield the final adduct. masterorganicchemistry.com

A variety of nucleophiles can participate in this reaction, including:

Enolates derived from ketones, esters, and nitriles masterorganicchemistry.com

Organocuprates (Gilman reagents) masterorganicchemistry.comlibretexts.org

Amines and thiols masterorganicchemistry.commakingmolecules.com

Enamines masterorganicchemistry.com

The choice of nucleophile and reaction conditions can influence the stereochemical outcome of the reaction, and asymmetric variants are widely used in synthesis. wikipedia.org

The enolate derived from precursors of this compound can act as a nucleophile in an SN2 reaction with an alkyl halide, a process known as enolate alkylation. libretexts.orgfiveable.me This reaction is a powerful method for constructing new carbon-carbon bonds at the α-position. organicchemistrytutor.comlibretexts.org

The process generally involves two main steps:

Enolate Formation: The carbonyl compound is deprotonated with a strong base, such as LDA or sodium hydride, to quantitatively form the enolate. organicchemistrytutor.comlibretexts.org The use of a strong base is crucial to drive the equilibrium completely towards the enolate, preventing side reactions. organicchemistrytutor.com

SN2 Attack: The enolate's α-carbon attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. organicchemistrytutor.comlibretexts.org

This reaction is subject to the typical constraints of SN2 reactions, favoring primary and secondary alkyl halides. libretexts.org Tertiary alkyl halides are not suitable as they tend to undergo elimination. libretexts.org

Table 2: Key Aspects of Enolate Alkylation

Step Reagent/Condition Purpose
Enolate Formation Strong, non-nucleophilic base (e.g., LDA) Complete conversion to the enolate to avoid side reactions.
Alkylation Primary or secondary alkyl halide Provides the electrophile for C-C bond formation via SN2.

Data compiled from organic chemistry principles. libretexts.orgorganicchemistrytutor.comlibretexts.org

Enolates are the conjugate bases of both the keto and enol tautomers of a carbonyl compound. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that rapidly interconvert, typically involving the migration of a proton and the shift of a double bond. libretexts.orgmasterorganicchemistry.com

The interconversion between the keto form (the ester) and the enol form can be catalyzed by either acid or base. masterorganicchemistry.commasterorganicchemistry.com

Base-catalyzed tautomerization proceeds through the formation of an enolate intermediate. masterorganicchemistry.com A base removes an α-proton to form the enolate, which is then protonated on the oxygen atom to yield the enol. libretexts.org

Acid-catalyzed tautomerization involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. masterorganicchemistry.com

While the keto form is generally more stable and favored at equilibrium, the enol form is a crucial, reactive intermediate. libretexts.orgmasterorganicchemistry.com The formation of the enolate is a key step that allows the carbonyl compound to exhibit nucleophilic character at the α-carbon. masterorganicchemistry.com

Carbon-Carbon Bond Formation via Enolate Alkylation

Reactions Involving the Alpha,Beta-Unsaturated System

The conjugated system of the double bond and the carbonyl group in this compound creates a unique electronic environment that dictates its reactivity towards nucleophiles.

Conjugate addition, or 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. libretexts.orgpearson.com The polarization of the molecule, due to the electron-withdrawing effect of the carbonyl group, renders the β-carbon electrophilic. libretexts.orgmakingmolecules.com

The general mechanism involves the attack of a nucleophile at the β-carbon, with the π-electrons shifting through the conjugated system to the electronegative oxygen atom, forming a resonance-stabilized enolate intermediate. libretexts.orgmakingmolecules.com This enolate is then protonated, typically at the α-carbon, to yield a saturated carbonyl compound. libretexts.org

1,2-Addition vs. 1,4-Addition: The presence of two electrophilic sites (the carbonyl carbon and the β-carbon) leads to a competition between direct addition (1,2-addition) to the carbonyl group and conjugate addition (1,4-addition). makingmolecules.compearson.com

1,4-Addition (Conjugate Addition): Generally favored by "soft" or weaker nucleophiles, such as organocuprates (Gilman reagents), thiols, amines, and enolates. masterorganicchemistry.comlibretexts.orgmakingmolecules.com This pathway leads to the thermodynamically more stable product. slideshare.net

1,2-Addition (Direct Addition): Favored by "hard," highly reactive nucleophiles like Grignard reagents and organolithium reagents. masterorganicchemistry.comlibretexts.org This pathway is typically irreversible and under kinetic control. makingmolecules.com

The outcome is largely determined by the nature of the nucleophile. This compound, being an ester, is susceptible to conjugate addition from a wide range of suitable nucleophiles, making it a versatile building block in organic synthesis. nih.govresearchgate.net

Radical Reaction Pathways and Their Influence on Reactivity

The reactivity of this compound is significantly influenced by its α,β-unsaturated carbonyl structure, which provides a pathway for radical reactions, particularly radical addition. This structure functions as a Michael acceptor, a chemical feature that can facilitate unique reaction pathways and affect properties like combustion efficiency. rsc.org Studies on analogous unsaturated esters, such as methyl non-2-enoate, demonstrate that the presence of this conjugated system can lead to improved low-temperature reactivity compared to its saturated or non-conjugated unsaturated counterparts. rsc.org

The primary radical reaction pathway involves the addition of radicals (like H, OH, and HO₂) to the C=C double bond. rsc.org In the context of combustion, the addition of hydroxyl (OH) radicals can occur via 1,4-addition to the α,β-unsaturated system. rsc.org This pathway is often dominant at lower temperatures, while hydrogen abstraction becomes more prevalent at temperatures above 1250 K. rsc.org The position of the double bond is crucial; the Michael acceptor structure in methyl non-2-enoate results in improved combustion characteristics compared to methyl non-3-enoate. rsc.org The latter's double bond position reduces the number of possible 5- and 6-membered transition rings that can form during low-temperature branching reactions, thus diminishing its reactivity. rsc.org

Research findings on the influence of the Michael acceptor structure on fuel reactivity highlight these differences.

Table 1: Comparative Reactivity of Unsaturated Ester Structures

Compound Key Structural Feature Observed Effect on Reactivity Reference
Methyl non-2-enoate α,β-unsaturated ester (Michael acceptor) Reduced ignition delay; improved low-temperature reactivity relative to non-conjugated isomer. rsc.org
Methyl non-3-enoate Non-conjugated unsaturated ester Longer ignition delay; reduced reactivity due to less favorable transition state formation. rsc.org
Ethyl oct-2-enoate α,β-unsaturated ester (Michael acceptor) Increased ignition delay; rapid decomposition to a less reactive unsaturated carboxylic acid. rsc.org

The increased reactivity of ethyl ester Michael acceptors can be limited by their decomposition into less reactive unsaturated carboxylic acids. rsc.org However, the underlying principle remains that the α,β-unsaturated nature of compounds like this compound provides distinct radical reaction pathways not available to saturated esters. rsc.org

Mechanistic Studies of Hydrolysis and Transesterification Reactions

As an ester, this compound can undergo both hydrolysis and transesterification, typically through acid- or base-catalyzed mechanisms.

Hydrolysis: The hydrolysis of this compound involves the cleavage of the ester bond to yield non-2-enoic acid and butanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of butanol yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the butoxide leaving group produces non-2-enoic acid, which is then deprotonated by the basic conditions to form the carboxylate salt.

Transesterification: Transesterification is a key reaction for modifying esters and is used to synthesize this compound from other esters or to convert it into a different ester. ucc.ie The reaction involves exchanging the butyl alcohol moiety with another alcohol. Studies on analogous compounds like butyl (E)-pent-2-enoate show that both acid and base catalysis are effective.

Acid-Catalyzed Transesterification: Similar to hydrolysis, the mechanism begins with the protonation of the carbonyl oxygen. This activation facilitates the nucleophilic attack by an incoming alcohol molecule (e.g., R'OH). A tetrahedral intermediate is formed, and after a series of proton transfers, the original alcohol (butanol) is eliminated, resulting in a new ester. rsc.org

Base-Catalyzed Transesterification: A strong base, such as potassium methoxide, deprotonates the incoming alcohol to form a more potent alkoxide nucleophile. This nucleophile attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The original alkoxy group (butoxide) is then expelled, yielding the new ester. Base-catalyzed methods can be faster and achieve high yields at moderate temperatures, though they carry a risk of saponification if water is present.

Enzyme-catalyzed transesterification, often employing lipases like Novozym 435, offers a milder alternative. researchgate.netresearchgate.net The mechanism proceeds through a "Ping-Pong bi-bi" pathway, where the enzyme first forms a covalent acyl-enzyme intermediate with the ester, releasing the alcohol. researchgate.net This intermediate then reacts with the second alcohol (the nucleophile) to form the new ester product and regenerate the enzyme. researchgate.net

Table 2: Catalytic Conditions for the Synthesis of Butyl pent-2-enoate (An Analog)

Catalyst Temperature (°C) Time (h) Yield (%) Reference
H₂SO₄ 110 6 82
p-TsOH 120 4 78
Potassium Methoxide (KOMe) 70 3 88–92

Elimination Reactions and Competing Reaction Pathways

This compound is itself the product of an elimination reaction. The mechanistic principles governing its formation are best understood by examining the elimination reactions of suitable precursors, such as β-hydroxy or β-halo esters. A well-studied analog is the base-catalyzed elimination of tert-butyl 3-tosyloxybutanoate to form tert-butyl 2-butenoate. psu.eduresearchgate.net

The dominant mechanism for the formation of α,β-unsaturated esters from such precursors is the E2 (bimolecular elimination) reaction . psu.edulibretexts.org This reaction is a single-step process where a base removes a proton from the α-carbon, and the leaving group on the β-carbon departs simultaneously, forming a double bond. libretexts.org

Stereochemistry of E2 Reactions: The stereochemical outcome of the E2 reaction is highly dependent on the conformation of the substrate.

Anti-Elimination: The preferred pathway involves an anti-periplanar arrangement, where the proton being removed and the leaving group are on opposite sides of the C-C bond (180° dihedral angle). psu.eduresearchgate.net This geometry allows for optimal orbital overlap in the transition state. psu.edu

Syn-Elimination: A syn-periplanar arrangement, where the proton and leaving group are on the same side (0° dihedral angle), is also possible but generally less favorable due to torsional strain. psu.edu However, for substrates with acidic protons activated by a carbonyl group, syn elimination can occur, typically contributing a small percentage (e.g., 5-6%) to the product mixture in acyclic systems. psu.eduresearchgate.net

Studies on stereospecifically deuterated β-tosyloxybutanoate esters show that the elimination is not completely stereospecific, with both anti and syn pathways contributing. psu.edu The formation of both (E)- and (Z)-alkene isomers is possible, and their ratio is a key indicator of the reaction pathway. psu.eduresearchgate.net A significant amount of the (Z)-alkene product can be a marker for an E2 pathway with an E1cB-like transition state. psu.eduresearchgate.net

Table 3: Stereochemical Outcome of Elimination from tert-Butyl 3-tosyloxybutanoate Diastereomers

Starting Diastereomer Elimination Pathway Product Relative Yield (%) Reference
(2R*,3R*) Anti-elimination (E)-tert-butyl-2-butenoate 79 psu.edu
Syn-elimination (Z)-tert-butyl-2-butenoate 21 psu.edu
(2R*,3S*) Anti-elimination (E)-tert-butyl-2-butenoate >97 psu.edu
Syn-elimination (Z)-tert-butyl-2-butenoate ~2.2 psu.edu

Competing Reaction Pathways: Elimination reactions often compete with substitution reactions (Sₙ1 and Sₙ2). masterorganicchemistry.com

Competition with Sₙ2: The E2 reaction competes directly with the Sₙ2 pathway. masterorganicchemistry.com The outcome is determined by the nature of the base/nucleophile. Strong, sterically hindered bases (like potassium tert-butoxide) favor E2 elimination, while strong, unhindered nucleophiles (like methanethiolate) favor Sₙ2 substitution. libretexts.org

Competition with Sₙ1: Under conditions that favor carbocation formation (weak base/nucleophile, polar protic solvent, good leaving group), the E1 reaction competes with the Sₙ1 reaction. masterorganicchemistry.compearson.com Both pathways share a common carbocation intermediate. pearson.com Once the carbocation is formed, it can either be attacked by a nucleophile (Sₙ1 product) or lose a β-proton to a weak base (E1 product). pearson.com

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds like Butyl non-2-enoate. slideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including atom connectivity and stereochemistry. slideshare.netrsc.org

Detailed Research Findings:

For this compound, a complete NMR analysis would involve a suite of experiments.

¹H NMR: This experiment identifies the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show characteristic signals for the butyl ester group and the non-2-enoyl chain. The vinylic protons on the C2 and C3 carbons are particularly diagnostic, with their chemical shifts and coupling constant (J-value) confirming the presence of the double bond and indicating its E/Z (trans/cis) configuration.

¹³C NMR: This technique provides a count of the unique carbon atoms in the molecule. The spectrum would clearly show signals for the carbonyl carbon of the ester group, the two sp² hybridized carbons of the double bond, and the various sp³ carbons of the butyl and heptyl moieties.

2D NMR Techniques: To confirm the precise structure, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. rsc.org A COSY spectrum would reveal proton-proton couplings, mapping out the connections within the butyl and nonenoyl chains. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for linking the butyl group to the ester oxygen and the carbonyl group to the vinylic protons. rsc.org

Conformational Analysis: The conformation of the molecule can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space, and by analyzing vicinal coupling constants. rsc.orgauremn.org.br In conjunction with computational chemistry methods, NMR data can be used to build a detailed 3D model of the preferred molecular conformation in solution. acs.orgfrontiersin.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary.)

Atom Position (Structure: CH₃(CH₂)₅(⁷)CH(⁶)=CH(⁵)COO(⁴)CH₂(³)CH₂(²)CH₃(¹))Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~0.9 (t)~13.7
2~1.4 (sext)~19.2
3~1.6 (quint)~30.7
4~4.1 (t)~64.5
5 (vinylic)~5.8 (d)~121.0
6 (vinylic)~7.0 (dt)~145.0
7 (allylic)~2.2 (q)~32.5
Carbonyl (C=O)-~166.5
Remaining CH₂ groups~1.3~22.5 - 31.5
Terminal CH₃ (nonenyl)~0.9 (t)~14.0

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and In-Situ Reaction Monitoring

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing its molecular vibrations. arxiv.org These two techniques are often complementary; IR spectroscopy is sensitive to vibrations that change the molecule's dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that alter its polarizability (e.g., symmetric, non-polar bonds). arxiv.orglibretexts.org

Detailed Research Findings:

The vibrational spectra of this compound provide a characteristic "fingerprint" that confirms the presence of its key structural features.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretch of the ester functional group. Another strong band arises from the C-O single bond stretch. The presence of the carbon-carbon double bond is indicated by a C=C stretching vibration, although this is often of medium to weak intensity in the IR spectrum. The aliphatic C-H stretching vibrations from the butyl and nonenyl chains appear as strong, sharp bands.

Raman Spectroscopy: In the Raman spectrum, the C=C double bond stretch is typically a strong and easily identifiable signal, complementing the IR data. spectroscopyonline.com The symmetric C-H stretching and bending modes are also prominent. The carbonyl (C=O) stretch is observable but generally weaker in Raman than in IR. libretexts.org

In-Situ Monitoring: The distinct and often well-separated vibrational bands allow these techniques to be used for in-situ reaction monitoring. horiba.com For instance, during the synthesis of this compound via esterification, one could monitor the disappearance of the broad O-H stretch from the starting carboxylic acid and the appearance of the characteristic C=O and C-O bands of the ester product in real-time.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group/VibrationRegion (cm⁻¹)Expected FT-IR IntensityExpected Raman Intensity
C-H Stretch (sp³)2850-3000StrongStrong
C=O Stretch (Ester)1720-1740Very StrongMedium-Weak
C=C Stretch (Alkene)1640-1680Medium-WeakStrong
C-O Stretch (Ester)1150-1250StrongMedium
=C-H Bend (out-of-plane)960-980StrongWeak

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. aip.org For structural elucidation, a molecule is ionized, often using Electron Ionization (EI), which creates a positively charged molecular ion (M⁺•). This high-energy ion then breaks apart into smaller, characteristic fragment ions. libretexts.org The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint and allows for the determination of the molecular weight and structure. aip.org

Detailed Research Findings:

The mass spectrum of this compound would provide its molecular weight and key structural information through its fragmentation pattern.

Molecular Ion: The molecular ion peak [C₁₃H₂₄O₂]⁺• would be observed at an m/z value of 212. The presence of this peak confirms the molecular formula and weight of the compound.

Fragmentation Pathways: The structure of this compound allows for several predictable fragmentation pathways. One of the most significant is the McLafferty rearrangement , common in esters with a γ-hydrogen. aip.org This involves the transfer of a hydrogen atom from the nonenyl chain to the ester carbonyl oxygen, followed by the elimination of a neutral butene molecule (mass 56), resulting in a prominent ion at m/z 156.

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group (alpha-cleavage) is also expected. libretexts.org Loss of the butoxy radical (•OC₄H₉, mass 73) would yield an acylium ion at m/z 139. Loss of the butyl radical (•C₄H₉, mass 57) from the ester portion is also possible, leading to an ion at m/z 155. The butyl cation itself, [C₄H₉]⁺, is expected to be a significant peak at m/z 57. gatech.edu

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonFragmentation Pathway
212[C₁₃H₂₄O₂]⁺•Molecular Ion (M⁺•)
156[C₉H₁₆O₂]⁺•McLafferty Rearrangement (Loss of C₄H₈)
155[C₉H₁₅O₂]⁺Alpha-Cleavage (Loss of •C₄H₉)
139[C₉H₁₅O]⁺Alpha-Cleavage (Loss of •OC₄H₉)
57[C₄H₉]⁺Butyl cation

Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Complex Mixture Component Identification

Chromatographic techniques are essential for separating components from a mixture and assessing the purity of a compound. ijpsr.com For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for purity analysis of the bulk material or for preparative separations. fao.org

Detailed Research Findings:

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is vaporized and passed through a long capillary column. scispace.com Compounds separate based on their boiling points and interactions with the column's stationary phase. For this compound, a non-polar or mid-polarity column (e.g., 5% phenyl polysiloxane) would be suitable. ijpsr.com The separated components then enter the mass spectrometer for identification. This technique is ideal for confirming the identity of the main peak as this compound by matching its retention time and mass spectrum against a known standard. It is also highly effective for identifying and quantifying trace impurities in the sample. scispace.com

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid mobile phase that is pumped under high pressure through a column packed with a solid stationary phase. fao.org For this compound, a reversed-phase column (e.g., C18) with a mobile phase like acetonitrile (B52724) and water would likely be used. A detector, such as a UV detector (which would detect the π-π* transition of the conjugated system), measures the concentration of the compound as it elutes from the column. The purity of a sample can be determined by the area percentage of its peak in the resulting chromatogram. fao.org

Electron Paramagnetic Resonance (EPR) Studies of Related Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals. uoc.grmsu.edu this compound itself is not a radical and is therefore EPR-silent. However, EPR is an invaluable tool for studying radical intermediates that could be formed from this compound during certain chemical reactions, such as oxidation, polymerization, or hydrogen abstraction. msu.edu

Detailed Research Findings:

While specific EPR studies on this compound are not documented, the technique could be applied to investigate its reactivity.

Hypothetical Radical Formation: A radical species could be generated by reacting this compound with a radical initiator, such as a tert-butoxyl radical (formed from the decomposition of di-tert-butyl peroxide). rsc.org The initiator could either abstract a hydrogen atom from the allylic position (C4) of the nonenyl chain or add across the C=C double bond.

Structural Characterization of Radicals: The resulting radical intermediate could be trapped and studied by EPR. nih.gov The EPR spectrum provides two key pieces of information: the g-value, which is characteristic of the radical's electronic environment, and the hyperfine splitting pattern, which results from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H). uoc.gr Analyzing this splitting pattern would allow researchers to determine the structure of the radical and the distribution of the unpaired electron's spin density within the molecule, confirming the site of radical attack. rsc.org For example, abstraction of the allylic hydrogen would produce a resonance-stabilized radical, and the hyperfine couplings to the protons on C2, C3, and C4 would confirm this structure.

Biochemical and Ecological Research Contributions of Butyl Non 2 Enoate Analogues

Investigation of Biosynthetic and Metabolic Pathways Involving Enoate Esters

The study of enoate esters, a class of organic compounds characterized by a double bond adjacent to an ester group, provides significant insights into various biochemical processes. Analogues of butyl non-2-enoate are instrumental in exploring the intricate metabolic networks within microorganisms and the enzymatic reactions that govern the transformation of these compounds.

Microbial Metabolism and Biotransformation of Related Compounds

Enoate esters and their derivatives are common intermediates in the metabolic pathways of various microbes. researchgate.net Gut bacteria, for instance, utilize enoates as alternative electron acceptors for anaerobic respiration. researchgate.net The metabolism of these compounds is crucial for the energy acquisition and growth of these microorganisms. researchgate.net For example, Clostridium sporogenes produces fatty acid esters as part of its metabolic activity during anaerobic conditions. researchgate.net

Microorganisms employ a variety of enzymes to biotransform enoate esters and related α,β-unsaturated compounds. This includes redox reactions that modify functional groups like olefins and carboxylic acid derivatives, which can influence the biological activity of these molecules. frontiersin.org For instance, filamentous fungi and yeasts are known to carry out the 'biohydrogenation' of α,β-unsaturated esters. researchgate.net Several yeast strains, filamentous fungi, and bacterial strains have been screened for their ability to reduce the α,β-unsaturated carbon-carbon bond in related compounds. mdpi.com The biotransformation of natural products by gut microbes is a key area of research, as these microorganisms can metabolize compounds that human digestive enzymes cannot, making them available for use by the host. frontiersin.org

The microbial formation of esters can occur through several biochemical routes, including the condensation of acyl-CoA and alcohol, the oxidation of hemiacetals, and the action of Baeyer-Villiger monooxygenases on ketones. nih.gov These enzymatic processes are not only vital for the microbes' own physiological functions, such as degrading ketones for carbon or detoxifying aldehydes, but also hold potential for biotechnological applications in producing specific esters. nih.gov

Enzymatic Reduction and Oxidation of Enoate Substrates

The enzymatic reduction of the carbon-carbon double bond in enoate esters is a well-studied process, primarily carried out by a class of enzymes known as enoate reductases (EREDs) or ene-reductases. mdpi.comacsgcipr.org These enzymes, particularly those from the "Old Yellow Enzyme" (OYE) family of flavoproteins, catalyze the stereospecific reduction of activated alkenes. acsgcipr.orgrsc.org The reaction mechanism involves the delivery of a hydride from a reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the enoate, followed by protonation. mdpi.comacsgcipr.org This process requires the regeneration of the FMN cofactor, which is typically achieved through the oxidation of NAD(P)H. acsgcipr.org

Enoate reductases exhibit a broad substrate scope, although their efficiency can be influenced by the nature of the activating group on the alkene. acsgcipr.orgnih.gov While they show high specificity for aldehydes, ketones, and nitro groups, their activity towards α,β-unsaturated free carboxylic acids or esters can be limited in some cases. nih.govnih.gov However, certain bacterial enoate reductases, like those from Clostridium species, are specific for α,β-unsaturated carboxylic acids. rsc.orgnih.gov

The oxidation of enoate substrates is another important enzymatic transformation. For example, Baeyer-Villiger monooxygenases (BVMOs) can oxidize α,β-unsaturated ketones to produce unsaturated lactones. rsc.org These enzymes utilize molecular oxygen and a reduced flavin cofactor to insert an oxygen atom adjacent to the carbonyl group. rsc.orgrsc.org Additionally, the direct oxidation of enolate anions derived from esters can lead to the formation of 2-hydroxycarboxylic esters. acs.org N-heterocyclic carbene (NHC)-catalyzed oxidation represents another pathway for converting aldehydes to esters. researchgate.net

Enzyme ClassReaction TypeSubstrate TypeKey CofactorExample
Enoate Reductases (OYE family)Reduction of C=C bondα,β-unsaturated aldehydes, ketones, nitro compoundsFMN/NAD(P)HReduction of 2-methylcyclohex-2-enone google.com
Bacterial Enoate Reductases (Clostridium sp.)Reduction of C=C bondα,β-unsaturated carboxylic acids (enoates)FAD/Iron-Sulfur ClusterReduction of cinnamic acid nih.gov
Baeyer-Villiger Monooxygenases (BVMOs)Oxidation (Oxygen insertion)Cyclic α,β-unsaturated ketonesFlavin/NADPHOxidation of cycloalkenones to unsaturated lactones rsc.org

Role in Lipid and Fatty Acid Metabolism

Enoate esters are structurally related to fatty acid esters, which are fundamental components of lipids and play crucial roles in metabolism. ontosight.aihmdb.cafoodb.cafoodb.ca Fatty acids and their esters are essential for building cell membranes and serve as precursors for various bioactive molecules. ontosight.ai The metabolism of these compounds is a key area of biochemical research. scbt.comontosight.ai

Unsaturated fatty acid esters are involved in fatty acid oxidation, a major metabolic pathway for energy production. portlandpress.com The enzymatic processes of β-oxidation involve a series of reactions that break down fatty acyl-CoA molecules. portlandpress.com Studies on compounds like pent-4-enoyl-CoA, an analogue with a double bond, have helped to elucidate the mechanisms of inhibition of fatty acid oxidation. portlandpress.com For instance, its metabolite, penta-2,4-dienoyl-CoA, was found to specifically inhibit 3-oxoacyl-CoA thiolase, a key enzyme in the β-oxidation sequence. portlandpress.com

Cholesteryl esters, formed from cholesterol and fatty acids, are another important class of lipids. The identification and quantification of various cholesteryl esters in cells, including those derived from polyunsaturated fatty acids, are crucial for understanding lipid metabolism in health and disease. nih.gov The hydrolysis of ester bonds by carboxylic ester hydrolases is a critical step in the regulation of metabolites and the breakdown of lipids for energy. mdpi.com

Role in Chemical Ecology and Interspecies Communication

Chemical signals are a primary mode of communication in the natural world, and esters, including analogues of this compound, often function as key components of these signals. They are involved in a wide range of ecological interactions, from attracting mates to defending against predators.

Pheromonal Activity of Structurally Related Esters

Many insects utilize esters as sex pheromones to attract mates. These pheromones are often highly specific, with subtle variations in structure leading to significant differences in biological activity. For example, the plum moth, Illiberis rotundata, uses a mixture of (2R)-butyl (7Z)-dodecenoate and (2R)-butyl (9Z)-tetradecenoate as its sex pheromone. researchgate.net The structural features of these compounds, specifically unsaturated fatty acids esterified with a short-chain chiral alcohol, are common among pheromones of related species. researchgate.net

In the azalea mealybug, Crisicoccus azaleae, the sex pheromone is composed of a blend of isopropyl (E)-7-methyl-4-nonenoate, isopropyl (E)-7-methyl-4-octenoate, and ethyl (E)-7-methyl-4-nonenoate. researchgate.netresearchgate.net These methyl-branched medium-chain fatty acid esters are unusual among mealybug pheromones, which are typically monoterpenes. researchgate.netresearchgate.netnih.gov The specific stereoisomer of a pheromone can be critical for its activity, and in some cases, a mixture of enantiomers is required for a full biological response.

The degradation of these pheromonal esters by carboxylesterases in the insect's antennae is a crucial part of the olfactory process, ensuring that the signal is transient and that the insect can detect subsequent changes in pheromone concentration. scielo.brmdpi.com

Insect SpeciesPheromone Component(s)Reference
Plum Moth (Illiberis rotundata)(2R)-butyl (7Z)-dodecenoate and (2R)-butyl (9Z)-tetradecenoate researchgate.net
Azalea Mealybug (Crisicoccus azaleae)Isopropyl (E)-7-methyl-4-nonenoate, isopropyl (E)-7-methyl-4-octenoate, and ethyl (E)-7-methyl-4-nonenoate researchgate.netresearchgate.net
Mediterranean Fruit Fly (Ceratitis capitata)Ethyl (E)-3-octenoate, geranyl acetate, and (E, E)-α-farnesene senasica.gob.mx

Olfactory Receptor Interactions and Chemoattraction Mechanisms

The perception of esters as chemical cues begins with their interaction with olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons in the antennae. scbt.com The binding of an ester to an OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade that ultimately leads to the perception of an odor. scbt.com

The specificity of this interaction is determined by the chemical structure of the ester and the protein configuration of the receptor. scbt.com Studies have shown that different esters can activate specific sets of glomeruli in the olfactory bulb of the brain, suggesting a highly organized map for processing odor information. nih.gov For example, methyl heptanoate (B1214049) has been shown to activate specific glomerular modules associated with methyl and ethyl esters. nih.gov

The chemoattraction of organisms to esters is a complex process that can be influenced by the concentration of the chemical. For instance, the nematode Caenorhabditis elegans is attracted to a wide range of volatile esters, but this attraction can be concentration-dependent. nih.gov The study of these interactions is crucial for understanding how organisms navigate their chemical environment to find food, mates, and suitable habitats. nih.govresearchgate.net Perceptual interactions between different esters and other compounds can also occur, where the presence of one compound can enhance or suppress the perception of another. researchgate.netacs.org

Structure-Activity Relationship Studies in Chemical Signals

A prominent example involves the stereoisomers of 2-butyl dodec-2-enoate, which have been extensively studied as sex attractants for various species of the Zygaenidae family (forester and burnet moths). researchgate.net Field studies conducted over seven years in 14 countries demonstrated that the chirality of the butan-2-ol portion of the ester is critical for species-specific attraction. researchgate.net Male olfactory receptors are capable of distinguishing between these optical isomers. researchgate.net For instance, males of Jordanita graeca and Jordanita subsolana are primarily attracted to the (2R)-enantiomer (EFETOV-S-2), whereas males of Jordanita notata are attracted to the (2S)-enantiomer (EFETOV-S-S-2). researchgate.net Other species respond to the racemic mixture, which contains both enantiomers. researchgate.net

The presence and position of the double bond in the fatty acid chain are also pivotal. The α,β-unsaturation (at the C2 position) common to these analogues is a key feature. Studies have shown that the saturated analogue, butan-2-yl dodecanoate, was not active for Procridinae species, indicating the necessity of the double bond for biological function. biotaxa.org Furthermore, the specific location of this bond is crucial. While butan-2-yl dodec-2-enoate is a potent attractant for certain species, related esters like butan-2-yl dodec-5-enoate and butan-2-yl dodec-7-enoate also exhibit activity, sometimes for the same species, suggesting that a degree of structural flexibility is tolerated by the receptors in some cases. biotaxa.org

Another example that underscores the high degree of specificity is the sex pheromone of the vine bud moth, Theresimima ampellophaga. The identified active component is (2S)-butyl (7Z)-tetradecenoate. push-pull.net This structure highlights the combined importance of the (S)-configuration at the alcohol and a (Z)-configured double bond at the 7th position of the acid chain. These findings collectively demonstrate that the chemical signaling system in these insects is highly tuned, with specificity arising from a combination of stereochemical and constitutional isomerism.

Table 1: Structure-Activity Relationships of this compound Analogues as Insect Attractants

Compound/AnalogueStructural Feature(s) of InterestObserved Biological ActivityAttracted Species (Example)
(2R)-Butyl dodec-2-enoate R-enantiomerSex attractantJordanita graeca, Adscita geryon researchgate.net
(2S)-Butyl dodec-2-enoate S-enantiomerSex attractantJordanita notata researchgate.netresearchgate.net
Racemic 2-Butyl dodec-2-enoate Mixture of R and S enantiomersSex attractantRhagades pruni researchgate.net
Butan-2-yl dodecanoate Saturated fatty acid chain (no C=C bond)InactiveProcridinae species biotaxa.org
(2S)-Butyl (7Z)-tetradecenoate (S)-enantiomer, C=C at C7, Z-geometrySex pheromoneTheresimima ampellophaga push-pull.net

Mechanistic Interplay with Biological Systems

The interaction between this compound analogues and biological systems is a complex process that begins at the molecular level, typically within the sensory organs of an insect, and culminates in a behavioral response. The mechanisms governing this interplay involve precise molecular recognition events at olfactory receptors and potential subsequent biochemical processing.

One primary mechanism involves the direct binding of the ester to specific Olfactory Receptors (ORs) located on the dendrites of olfactory sensory neurons in the insect's antennae. The SAR studies provide indirect but compelling evidence for this, as the high degree of specificity for particular stereoisomers and constitutional isomers can only be explained by a complementary, chiral binding pocket within the receptor protein. researchgate.net The ability of male moths to differentiate between R- and S-enantiomers of 2-butyl dodec-2-enoate strongly suggests that the three-dimensional arrangement of atoms in the ligand is critical for achieving the proper orientation and intermolecular interactions (e.g., van der Waals forces, hydrophobic interactions) required for receptor activation. researchgate.net

A second potential mechanism involves enzymatic modification of the ligand within the antenna. As esters, these compounds can undergo hydrolysis by esterase enzymes present in the sensillar lymph surrounding the olfactory neurons. This reaction would cleave the ester bond, releasing butan-2-ol and the corresponding non-2-enoic acid. It is plausible that one or both of these hydrolysis products, rather than the original ester, could be the true active ligand that binds to the receptor. This enzymatic step could serve as a signal deactivation process or as a necessary activation step.

Furthermore, the chemical nature of the α,β-unsaturated carbonyl system in non-2-enoates offers another compelling mechanistic possibility. This structural motif is a known Michael acceptor, making it susceptible to covalent bond formation with biological nucleophiles, such as the thiol group of cysteine residues in proteins. researchgate.net It is hypothesized that the pheromone could act as an electrophile, forming a covalent adduct with its target receptor or an associated protein. This irreversible or slowly reversible binding could lead to a prolonged and potent signal, providing a strong stimulus for the insect.

Beyond insect chemical communication, derivatives of the constituent nonanoic acid have been shown to possess other biological activities, such as antimicrobial effects. researchgate.net The proposed mechanisms in these contexts include the disruption of microbial cell membranes and interference with intercellular signaling pathways like quorum sensing. mdpi.com While distinct from pheromonal activity, these interactions underscore the capacity of fatty acid derivatives to engage with fundamental biological structures and pathways.

Table 2: Potential Mechanisms of Interaction for this compound Analogues

MechanismDescriptionKey Molecular FeatureBiological System Component
Direct Receptor Binding The intact ester molecule binds non-covalently to a specific pocket in an olfactory receptor protein, inducing a conformational change and initiating a signal cascade. researchgate.netChirality, double bond position, chain lengthOlfactory Receptors (ORs)
Enzymatic Hydrolysis The ester is cleaved by esterase enzymes in the insect antenna, releasing an alcohol and a carboxylic acid. One or both of these metabolites may then act as the active ligand. Ester linkagePheromone-degrading enzymes (Esterases)
Covalent Adduct Formation The α,β-unsaturated system acts as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine) on a receptor or enzyme to form a covalent bond. researchgate.netα,β-Unsaturated carbonylReceptor or enzyme cysteine residues
Membrane Disruption In non-pheromonal contexts (e.g., antimicrobial), the lipophilic fatty acid chain intercalates into and disrupts the lipid bilayer of cell membranes. mdpi.comLipophilic fatty acid chainMicrobial cell membranes

Table of Mentioned Compounds

Compound Name
This compound
2-Butyl dodec-2-enoate
(2R)-Butyl dodec-2-enoate
(2S)-Butyl dodec-2-enoate
Butan-2-yl dodecanoate
Butan-2-yl dodec-5-enoate
Butan-2-yl dodec-7-enoate
(2S)-Butyl (7Z)-tetradecenoate
(E)-9-oxo-dec-2-enoic acid
Nonanoic acid
Butan-2-ol

Advanced Materials Science and Catalysis Research Applications

Polymerization Studies and Network Formation

The presence of a polymerizable double bond makes butyl enoates, including Butyl non-2-enoate, key monomers in polymer chemistry. The length of the butyl chain and the C9 backbone of the non-enoate group are expected to impart specific properties, such as flexibility and hydrophobicity, to the resulting polymer networks.

Free Radical Crosslinking Polymerization of Butyl Enoate Monomers

Free radical polymerization is a primary method for converting enoate monomers into polymer networks. This process is typically initiated by photoinitiators or thermal initiators. Research on related monomers, such as butyl prop-2-enoate, demonstrates the principles of this process. For instance, photochemically crosslinked poly(butyl prop-2-enoate) (PABu) networks have been synthesized by exposing a blend of the monofunctional monomer and a difunctional crosslinking agent to UV-vis irradiation. researchgate.netresearchgate.net

In a typical procedure, a monofunctional enoate is mixed with a small percentage of a crosslinking agent (e.g., a di-acrylate) and a photoinitiator. researchgate.net The irradiation of this mixture generates free radicals, which attack the double bond of the enoate monomers, initiating a chain reaction that forms a three-dimensional polymer network. The swelling behavior of these networks in various solvents, such as linear primary alcohols, has been studied to understand polymer-solvent interactions. researchgate.net One study observed that the equilibrium swelling of a crosslinked PABu network in alcohols increased from methanol (B129727) to butan-1-ol before decreasing with longer-chain alcohols like heptan-1-ol. researchgate.net

Design and Synthesis of Specialty Polymers and Resins

Butyl enoate monomers are foundational building blocks for a wide array of specialty polymers and resins due to their ability to copolymerize with other monomers. atamanchemicals.com This allows for the precise tuning of material properties. Butyl acrylate (B77674) (butyl prop-2-enoate) is widely used with "hard" monomers like methyl methacrylate (B99206) or styrene (B11656) and functional monomers to create polymers for diverse applications. chembk.com The resulting copolymers are used in solvent coatings, adhesives, paints, binders, and emulsifiers. atamanchemicals.comnih.gov

The properties of the final polymer are highly dependent on the selection of comonomers and the reaction conditions. For example, the incorporation of butyl enoates imparts flexibility, water resistance, and good weathering characteristics to the polymer. A notable application is in pressure-sensitive adhesives, where butyl-containing acrylate polymers provide the necessary adhesion and toughness. atamanchemicals.com Furthermore, copolymers synthesized via free radical polymerization using monomers like allyl methacrylate can be designed to contain cross-linkable groups for further modification. researchgate.net

Function as Versatile Chemical Intermediates in Complex Organic Synthesis

Beyond polymerization, the enoate functional group makes this compound a versatile intermediate for complex organic synthesis. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack.

This reactivity is central to its role in several key transformations:

Michael Addition: The α,β-unsaturated ester system is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles.

Diels-Alder Reactions: The double bond can act as a dienophile in [4+2] cycloaddition reactions, providing a pathway to complex cyclic structures.

Halogenation: The double bond can undergo electrophilic halogenation to produce functionalized haloalkenes, which are themselves valuable synthetic intermediates. chemrxiv.org

The ability of butyl enoates to participate in addition reactions with various organic and inorganic compounds makes them a useful raw material for chemical synthesis. atamanchemicals.com For example, studies on related compounds show that allenoates and alkynoates can be converted to densely functionalized 3-haloalkenes, demonstrating the utility of these unsaturated systems in building molecular complexity. chemrxiv.org

Role in Homogeneous and Heterogeneous Catalysis and Mechanistic Investigations

The structure of this compound, featuring both a C=C double bond and an ester group, makes it an excellent substrate for studying catalytic transformations and their underlying mechanisms. Catalysis can be broadly categorized as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where the catalyst is in a different phase. wikipedia.orgnih.gov

Homogeneous Catalysis: In homogeneous systems, catalysts like soluble metal complexes can interact with the enoate in a highly specific manner. Research on the hydrogenation of butyl sorbate (B1223678) using a Cp*-ruthenium (II) complex, for instance, achieved high selectivity (up to 97%) for the corresponding (Z)-hex-3-enoic compound. researchgate.net Such studies provide deep mechanistic insight into how catalyst structure influences selectivity. Similarly, molybdenum complexes have been used to catalyze the selective isomerization of terminal alkenes to internal (Z)-alkenes, a transformation relevant to the double bond in enoate structures. acs.org Mechanistic investigations suggest these reactions can proceed through metal-hydride intermediates. acs.org

Heterogeneous Catalysis: A major advantage of heterogeneous catalysis is the ease of catalyst separation and recycling. wikipedia.orgnih.gov The same Cp*-ruthenium catalyst used for butyl sorbate hydrogenation was immobilized on montmorillonite (B579905) clay. researchgate.netresearchgate.net This heterogeneous system also achieved high selectivity (up to 98%) and demonstrated that the catalyst could be recovered and reused without losing its effectiveness. researchgate.net Such research is vital for developing more sustainable and industrially viable chemical processes. The study of how these molecules adsorb onto and react at a solid catalyst's surface is fundamental to designing more efficient catalysts. wikipedia.org

Table 1: Representative Catalytic Transformations of Unsaturated Butyl Esters This table presents data for analogous compounds to illustrate the catalytic potential relevant to this compound.

SubstrateCatalyst TypeCatalystTransformationSelectivity/YieldReference
Butyl SorbateHomogeneous[CpRu(butyl sorbate)]CF3SO3HydrogenationUp to 97% to Butyl (Z)-hex-3-enoate researchgate.net
Butyl SorbateHeterogeneous[CpRu(butyl sorbate)]CF3SO3 on Montmorillonite K10HydrogenationUp to 98% to Butyl cis-hex-3-enoate researchgate.net
1-OcteneHomogeneouscis-Mo(CO)4(PPh3)2 / TsOHIsomerization87% yield of 2-Octene (5.1:1 Z:E) acs.org
StyreneHomogeneous[Rh(CO)2(BINAP)BF4]Allylic Substitution88% isolated yield nih.gov

Computational and Theoretical Chemical Investigations of Butyl Non 2 Enoate

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. Using methods like Density Functional Theory (DFT), a detailed picture of the electronic landscape of Butyl non-2-enoate can be constructed to predict its reactivity. nih.govmdpi.com

Key aspects of such an investigation would include:

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other reagents. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netdergipark.org.tr For an α,β-unsaturated ester like this compound, the HOMO is typically localized on the C=C double bond, making it susceptible to electrophilic attack, while the LUMO is distributed over the conjugated system, indicating sites for nucleophilic attack. nih.gov
  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. dergipark.org.trdergipark.org.tr For this compound, negative potential (red/yellow areas) would be expected around the oxygen atoms of the carbonyl group, indicating their electron-rich nature and propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Positive potential (blue areas) would be found around the hydrogen atoms.
  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about bonding, charge distribution, and intramolecular stabilizing interactions. nih.govd-nb.info It can quantify the delocalization of electrons within the conjugated system (the C=C-C=O framework) and hyperconjugative interactions between filled and empty orbitals. These interactions contribute significantly to the molecule's overall stability. nih.govresearchgate.net
  • The following table presents representative quantum mechanical descriptors that would be calculated for this compound to predict its electronic properties and reactivity, based on data from analogous α,β-unsaturated esters. researchgate.netljmu.ac.uk

    Table 1: Calculated Electronic Properties of this compound
    ParameterRepresentative ValueSignificance
    EHOMO (eV)-9.5 to -10.5Indicates electron-donating ability; related to ionization potential.
    ELUMO (eV)-0.5 to 0.5Indicates electron-accepting ability; related to electron affinity.
    HOMO-LUMO Gap (eV)~9.0 to 11.0Correlates with chemical stability and low reactivity. dergipark.org.tr
    Dipole Moment (Debye)~1.8 to 2.5Measures overall polarity of the molecule.
    NBO Charge on C=O Oxygen-0.5 to -0.6 eHighlights the high electron density and nucleophilic character of the carbonyl oxygen.
    NBO Charge on β-Carbon+0.1 to +0.2 eIndicates the electrophilic nature of the β-carbon, a prime site for Michael addition. nih.gov

    Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

    While quantum mechanics describes the static electronic state, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their flexibility and interactions with their environment. tandfonline.com For a molecule like this compound, with its flexible butyl chain, MD simulations provide crucial insights into its conformational landscape. nih.gov

    Key areas of investigation include:

  • Conformational Search: The rotation around single bonds (e.g., C-C and C-O bonds) allows the molecule to adopt numerous conformations. The long alkyl chain of this compound can exist in various states, from fully extended to folded conformations. u-tokyo.ac.jpaip.orgresearchgate.net MD simulations can map the potential energy surface associated with the rotation of key dihedral angles, identifying low-energy, stable conformers and the energy barriers between them.
  • Solvent Effects: MD simulations explicitly model the surrounding solvent molecules, allowing for the study of how interactions with the solvent (e.g., water, ethanol) influence the preferred conformation and reactivity of the ester.
  • Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other through non-covalent forces. MD can simulate these interactions, which are dominated by van der Waals forces between the hydrocarbon portions and dipole-dipole interactions involving the polar ester group. Understanding these interactions is key to predicting bulk properties like boiling point and solubility.
  • The table below summarizes the types of conformational and interaction data that would be generated from an MD simulation of this compound.

    Table 2: Parameters from Molecular Dynamics Simulation of this compound
    ParameterDescriptionSignificance
    Dihedral Angle Distribution (Butyl Chain)Probability distribution of the torsion angles along the C-C-C-C backbone of the butyl group.Reveals the preference for gauche vs. anti (trans) conformations, determining the overall shape of the alkyl chain.
    Dihedral Angle Distribution (Ester Linkage)Probability distribution of the C-C-O-C torsion angle.Determines the orientation of the butyl group relative to the enoate plane, affecting steric hindrance at the reactive sites.
    Radial Distribution Function (RDF)Describes the probability of finding another molecule at a certain distance from the ester group.Provides insight into local molecular packing and solvation shell structure.
    Interaction EnergyThe sum of van der Waals and electrostatic energies between pairs of molecules.Quantifies the strength of intermolecular forces, which dictates physical properties.

    Predictive Modeling of Reaction Mechanisms and Transition States

    A central goal of computational chemistry is to elucidate the step-by-step pathway of chemical reactions, known as the reaction mechanism. rsc.orgresearchgate.net This involves identifying all intermediates and, most importantly, the high-energy transition states that control the reaction rate. researchgate.net

    For this compound, an α,β-unsaturated ester, a key reaction of interest is the Michael addition, where a nucleophile adds to the β-carbon. slideshare.netacs.orgmdpi.com Computational modeling can provide a detailed understanding of this process:

  • Locating Transition States (TS): Using quantum mechanical methods, the precise geometry and energy of the transition state for a given reaction can be calculated. researchgate.net For the Michael addition of a nucleophile (e.g., a thiolate or an enolate) to this compound, the TS structure would show the partial formation of the new carbon-nucleophile bond and the re-distribution of charge within the molecule. researchgate.net
  • Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (ΔG‡). nih.gov This value is directly related to the reaction rate; a lower activation energy means a faster reaction. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. researchgate.net
  • Stereochemical Prediction: Many reactions can produce different stereoisomers. For additions to the carbonyl or the double bond, computational models can predict which product will be favored. For instance, in reactions involving chiral reagents, models analogous to the Zimmerman-Traxler model for aldol (B89426) reactions can be used to rationalize and predict the diastereoselectivity by comparing the energies of the different chair-like transition states. harvard.eduresearchgate.netrsc.org
  • The following table illustrates the kind of data that would be generated from a computational study of a Michael addition reaction involving this compound.

    Table 3: Predicted Energetics for a Model Michael Addition to this compound
    ParameterRepresentative Value (kcal/mol)Significance
    ΔG of Reaction-10 to -20The overall Gibbs free energy change; a negative value indicates a thermodynamically favorable reaction.
    ΔG (Activation Energy)+15 to +25The energy barrier that must be overcome for the reaction to occur; determines the reaction rate. researchgate.net
    ΔΔG (Stereoisomeric TS)1 to 3The energy difference between transition states leading to different stereoisomers; a larger value indicates higher stereoselectivity. nih.gov
    Intermediate Stability-5 to -15The energy of any intermediate species (e.g., an enolate) relative to the reactants. A stable intermediate can be crucial in multi-step reactions. researchgate.net

    Future Research Directions and Emerging Paradigms for Butyl Non 2 Enoate

    Development of Sustainable Synthetic Routes and Green Chemistry Applications

    The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. For butyl non-2-enoate, future research will likely focus on moving away from traditional syntheses that may involve harsh conditions or stoichiometric reagents. Key areas of development include the use of heterogeneous catalysts, enzymatic processes, and innovative reaction media.

    Green chemistry principles are central to this evolution. acs.org Research into solid acid catalysts, such as ion-exchange resins, could offer recyclable and highly selective alternatives to homogeneous acids like sulfuric acid for esterification reactions. Enzymatic catalysis, particularly using immobilized lipases, presents a highly specific and mild route for ester synthesis. praiseworthyprize.orgresearchgate.net These biocatalysts can operate under ambient conditions, reducing energy consumption and minimizing byproduct formation. Another promising avenue is the use of alternative solvents, such as supercritical carbon dioxide, which has been shown to be an effective medium for selective ester synthesis under mild conditions, representing a significant advancement in sustainable methodology. Olefination reactions, like the Horner-Wadsworth-Emmons synthesis, which are common routes to α,β-unsaturated esters, can also be optimized for sustainability by using catalytic methods and minimizing waste.

    Table 1: Comparison of Potential Synthetic Routes for Unsaturated Esters
    Synthetic MethodCatalyst/Reagent TypePotential AdvantagesResearch Focus
    Fischer EsterificationHomogeneous Acid (e.g., H₂SO₄)High activityImproving catalyst recyclability, reducing waste
    Heterogeneous CatalysisSolid Acid ResinsCatalyst is reusable, simplified purificationDeveloping more robust and active solid catalysts
    Enzymatic SynthesisImmobilized LipasesHigh selectivity, mild reaction conditions, biodegradable catalystImproving enzyme stability and reaction kinetics researchgate.net
    Olefination Reactions (e.g., HWE)Phosphonate ReagentsExcellent stereochemical control (E-isomer)Developing catalytic versions to reduce phosphine (B1218219) oxide waste beilstein-journals.org
    Cross MetathesisRuthenium or Molybdenum CatalystsDirect C=C bond formation, high atom economyCatalyst efficiency and synthesis from bio-based olefins indexcopernicus.com

    Exploration of Undiscovered Mechanistic Pathways and Novel Reactivity

    While the general reactivity of α,β-unsaturated esters is well-understood, nuances in the mechanistic pathways for this compound remain to be explored. The position of the double bond significantly influences reactivity. Studies on related unsaturated methyl esters have shown that the location of the C=C bond affects combustion characteristics and radical reaction pathways, with a double bond at the C2 position (as in non-2-enoate) exhibiting different behavior compared to one at the C3 position. rsc.org

    Future research will delve deeper into these subtle differences. Investigations into radical additions and cycloadditions could reveal novel transformations. The electronic nature of the α,β-unsaturated system makes it susceptible to various nucleophilic and radical attacks, and a detailed understanding of these pathways is crucial for designing new synthetic applications. rsc.org For instance, the Michael addition is a key reaction, and exploring its mechanism with a wider range of nucleophiles could lead to new functionalization strategies. The concerted mechanism of decarboxylation in related β-keto acids, which proceeds through an enol intermediate, provides a model for investigating potential thermal or catalyzed rearrangements of this compound derivatives. libretexts.org

    Integration with Bio-based Feedstocks in Chemical Synthesis

    A cornerstone of a sustainable chemical industry is the replacement of petrochemical feedstocks with renewable, bio-based alternatives. polymerexpert.biz The synthesis of this compound is well-suited for integration into a biorefinery concept. researchgate.net The primary precursors, butanol and a C9 aldehyde (nonanal), can both be derived from biomass.

    Bio-butanol: First-generation (1G) bio-butanol is commercially produced via the fermentation of sugars from crops like corn or sugarcane. acs.org Second-generation (2G) processes, which utilize non-food lignocellulosic biomass, are a major focus of current research and promise a more sustainable source of this alcohol. acs.orgjscimedcentral.com

    Bio-based Nonanal: The C9 component can be sourced from lipids and vegetable oils. polymerexpert.biz For example, oleic acid, a major component of many plant oils, can be cleaved through ozonolysis to produce nonanal. Asymmetric synthesis starting from n-nonanal has been used to create complex natural products, demonstrating its utility as a bio-derived building block. umich.edu

    The challenge lies in developing efficient and economically viable processes to produce high-purity precursors from these renewable sources. researchgate.net The impurities present in bio-based feedstocks can affect catalyst performance and product quality, requiring robust purification methods or catalysts that are tolerant to such impurities. acs.org

    Advancement of In-Situ Characterization Techniques for Dynamic Processes

    Understanding the intricate details of a chemical reaction as it happens is key to optimizing it. The advancement of in-situ characterization techniques offers a window into the dynamic processes of this compound synthesis. Real-time monitoring can elucidate reaction kinetics, identify transient intermediates, and provide a deeper understanding of catalytic mechanisms.

    Techniques such as in-situ Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. For example, low-temperature 119Sn NMR studies have been used to identify different isomers in the synthesis of related organotin compounds. researchgate.net A dissertation has reported the synthesis and characterization of a related compound, (E)-Butyl 3-(dimethyl(phenyl)silyl)non-2-enoate, with mention of in-situ methods, highlighting the applicability of these techniques to the non-2-enoate system. escholarship.org Future work will focus on applying these advanced analytical methods to monitor key reactions, such as lipase-catalyzed esterification or transition-metal-catalyzed olefination, to gain precise control over reaction outcomes and maximize yield and selectivity.

    Multidisciplinary Approaches to Chemical Ecology and Advanced Materials Design

    The future of this compound is not confined to traditional organic synthesis but extends into multidisciplinary fields.

    Chemical Ecology: Many unsaturated esters serve as insect pheromones or attractants. Research has shown that sec-butyl 2-dodecenoate is a potent sex attractant for several species of moths. researchgate.netredalyc.org The structural similarity suggests that this compound could possess analogous biological activity. Future collaborative research between chemists and ecologists could explore its potential as a semiochemical for pest management or for monitoring species of conservation interest. redalyc.org The specific enantiomers of related compounds have shown different levels of attraction, indicating that asymmetric synthesis of this compound could be a critical area of investigation. researchgate.net

    Advanced Materials Design: Butyl acrylate (B77674) and other α,β-unsaturated esters are fundamental monomers in the polymer industry, used to create a vast range of materials including coatings, adhesives, sealants, and plastics. atamanchemicals.comeuropa.eu The double bond allows for polymerization, leading to the formation of long-chain molecules that define the properties of these materials. solubilityofthings.com this compound represents a potential monomer for creating novel polymers. Its longer alkyl chain, compared to acrylate or crotonate, could impart unique properties such as increased hydrophobicity, lower glass transition temperature, or enhanced flexibility in the resulting polymers. Research in this area would involve polymerization studies and characterization of the resulting materials' physical and chemical properties, potentially opening doors to new high-performance plastics or functional coatings.

    Q & A

    Q. How can researchers ensure reproducibility in studies involving this compound, given variability in synthetic protocols?

    • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing detailed synthetic procedures, including exact reagent grades and equipment models. Use platforms like Zenodo to archive spectra and chromatograms. Collaborate via open-lab notebooks for real-time peer validation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.